4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 322412-27-1
VCID: VC21316701
InChI: InChI=1S/C12H13N3S/c1-3-7-15-11(13-14-12(15)16)10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3,(H,14,16)
SMILES: CC1=CC(=CC=C1)C2=NNC(=S)N2CC=C
Molecular Formula: C12H13N3S
Molecular Weight: 231.32 g/mol

4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 322412-27-1

Cat. No.: VC21316701

Molecular Formula: C12H13N3S

Molecular Weight: 231.32 g/mol

* For research use only. Not for human or veterinary use.

4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol - 322412-27-1

Specification

CAS No. 322412-27-1
Molecular Formula C12H13N3S
Molecular Weight 231.32 g/mol
IUPAC Name 3-(3-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C12H13N3S/c1-3-7-15-11(13-14-12(15)16)10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3,(H,14,16)
Standard InChI Key AGGUEVUAPLNPMU-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NNC(=S)N2CC=C
Canonical SMILES CC1=CC(=CC=C1)C2=NNC(=S)N2CC=C

Introduction

Basic Identification and Classification

Chemical Identification

4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a substituted triazole compound that belongs to the broader class of azole heterocycles. The compound is identified by its unique CAS registry number 322412-27-1 and is classified as a thiol-containing triazole derivative. The systematic nomenclature of this compound describes its structural characteristics: the "4-allyl" indicates an allyl group (CH₂=CH-CH₂-) attached at the 4-position of the triazole ring, "5-(3-methylphenyl)" refers to a 3-methylphenyl (m-tolyl) group at the 5-position, "4H-1,2,4-triazole" designates the core heterocyclic structure, and "3-thiol" specifies the thiol (-SH) group attached at the 3-position.

Nomenclature and Alternative Names

The compound is known by several synonyms in chemical databases and literature, reflecting various naming conventions and commercial designations. These alternative names include:

  • 4-Allyl-5-m-tolyl-4H-1,2,4-triazole-3-thiol

  • 4-allyl-5-(3-methylphenyl)-2H-1,2,4-triazole-3-thione

  • TIMTEC-BB SBB009840

  • CHEMBRDG-BB 3003321

  • AKOS BBS-00003309

  • Albb-003266

The 3-thione form listed among the synonyms reflects the tautomeric nature of the compound, which can exist in both thiol and thione forms depending on conditions.

Chemical Structure and Properties

Molecular Structure

4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol contains a five-membered 1,2,4-triazole heterocyclic core. This ring system consists of three nitrogen atoms and two carbon atoms arranged in a specific pattern. The distinctive structural features include:

  • A 1,2,4-triazole ring as the core structure

  • An allyl group (CH₂=CH-CH₂-) at the 4-position (N-4) of the triazole ring

  • A 3-methylphenyl group (m-tolyl) at the 5-position (C-5) of the triazole ring

  • A thiol group (-SH) at the 3-position (C-3) of the triazole ring

The structure exhibits tautomerism, with the possibility of existing in either the thiol form (-SH) or the thione form (=S), which is reflected in some of its alternative names.

Physicochemical Properties

The compound possesses distinct physicochemical properties that influence its behavior in chemical reactions, biological systems, and pharmaceutical applications. Table 1 summarizes the key physicochemical parameters of 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Table 1: Physicochemical Properties of 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

PropertyValueSource
Molecular FormulaC₁₂H₁₃N₃S
Molecular Weight231.32 g/mol
Exact Mass231.08301860
XLogP32.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Topological Polar Surface Area59.7 Ų
Heavy Atom Count16
Complexity324

The XLogP3 value of 2.6 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties. This characteristic is particularly relevant for pharmaceutical applications as it influences membrane permeability and bioavailability. The topological polar surface area (TPSA) of 59.7 Ų falls within a range typically associated with good cell membrane permeability, which is important for potential drug candidates.

Synthesis Methods and Chemical Reactivity

Chemical Reactivity

The reactivity of 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is primarily governed by its functional groups:

  • The thiol group (-SH) at the 3-position is susceptible to oxidation, potentially forming disulfides or undergoing conversion to other sulfur-containing functional groups

  • The allyl group presents sites for addition reactions, particularly at the terminal carbon of the double bond

  • The triazole ring can participate in various reactions typical of nitrogen heterocycles

Research on similar compounds indicates that triazole-thiols can undergo reactions such as oxidation with hydrogen peroxide and reduction with sodium borohydride. The thiol group can also participate in coordination chemistry with various metal ions, forming complexes that may have unique properties and applications.

Biological Activities and Applications

Antimicrobial Properties

Triazole derivatives, including compounds structurally similar to 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, are known for their significant antimicrobial and antifungal activities. These compounds can disrupt cellular processes in target organisms, making them effective against a broad spectrum of pathogens. The presence of the triazole ring and thiol group enhances the compound's ability to interact with biological targets, potentially inhibiting enzymes by coordinating with metal ions in active sites.

Research on triazole derivatives has shown promising results in terms of antibacterial activity. For instance, compounds with substituent groups in specific positions of the triazole ring have been found to inhibit the growth of Gram-positive bacteria with varying degrees of effectiveness. The structural features of 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, particularly the combination of the 3-methylphenyl group and the allyl substituent, may contribute to its specific biological activity profile.

CompoundMolecular FormulaKey Structural DifferenceCAS Number
4-Allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiolC₁₂H₁₃N₃SStandard reference compound322412-27-1
4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiolC₁₁H₁₁N₃SNo methyl on phenyl ring23714-53-6
4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiolC₁₂H₁₃N₃SMethyl at ortho position423741-70-2
4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiolC₁₁H₁₀FN₃SFluoro instead of methyl205806-31-1

This comparative analysis highlights how subtle structural modifications can create a family of related compounds with potentially different biological activity profiles.

Current Research and Future Directions

Research on triazole derivatives such as 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol continues to evolve, with several promising directions:

Medicinal Chemistry Applications

Triazole compounds are being extensively studied for their potential pharmaceutical applications, particularly as:

  • Antimicrobial agents against drug-resistant pathogens

  • Antifungal compounds with novel mechanisms of action

  • Anti-inflammatory agents

  • Potential anticancer drugs

The structural features of 4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol make it a candidate for further investigation in these areas, particularly given the established biological activities of related compounds.

Material Science Applications

Beyond medicinal applications, triazole derivatives have potential uses in:

  • Coordination chemistry and metal complexation

  • Corrosion inhibitors for various metals

  • Components in specialized polymers and materials

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